tert-butyl4-[(3S)-piperidin-3-yl]piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-[(3S)-piperidin-3-yl]piperazine-1-carboxylate is a chemical compound with a molecular formula of C14H27N3O2 It is a piperazine derivative, which is a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(3S)-piperidin-3-yl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with a suitable piperidine derivative. One common method involves the use of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a starting material, which is then reacted with 3-piperidinol under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[(3S)-piperidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperazine derivatives.
Scientific Research Applications
tert-Butyl 4-[(3S)-piperidin-3-yl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of piperazine derivatives’ biological activities.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl 4-[(3S)-piperidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(piperidin-3-yl)piperazine-1-carboxylate
- tert-Butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-[(3S)-piperidin-3-yl]piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H27N3O2 |
---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 4-[(3S)-piperidin-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-9-7-16(8-10-17)12-5-4-6-15-11-12/h12,15H,4-11H2,1-3H3/t12-/m0/s1 |
InChI Key |
PCCCSUUBJZRHGJ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)[C@H]2CCCNC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCCNC2 |
Origin of Product |
United States |
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